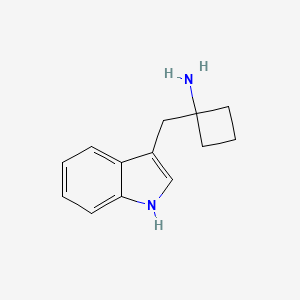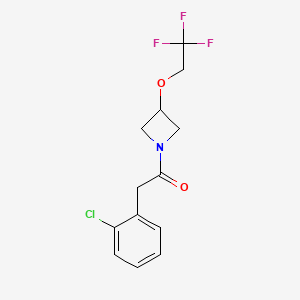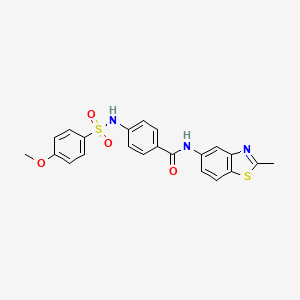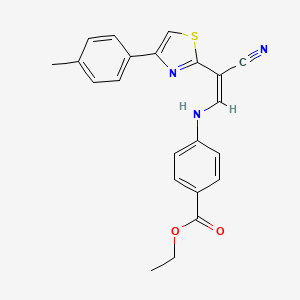![molecular formula C14H17FN2O3 B2693230 4-[4-(4-Fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid CAS No. 354551-55-6](/img/structure/B2693230.png)
4-[4-(4-Fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-[4-(4-Fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid” is a chemical compound with the molecular formula C₁₄H₁₇FN₂O₃ . It is a powder at room temperature . The compound is an irritant .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 280.295 . It has a density of 1.3±0.1 g/cm³, and a boiling point of 520.3±50.0 °C at 760 mmHg .
科学的研究の応用
Photochemistry in Aqueous Solutions
The compound undergoes low-efficiency substitution reactions when irradiated in water, revealing insights into its photochemical behavior. Such reactions include the substitution of the fluoro group by an OH group and decarboxylation. The addition of specific reagents can alter the reaction course, highlighting its potential in photochemical research and applications in developing photosensitive materials or compounds (Mella, Fasani, & Albini, 2001).
Antibacterial Properties
Novel 6-fluoro-7-substituted-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, closely related in structure to the compound , have been synthesized and shown to possess similar in vitro antibacterial activity to the reference ciprofloxacin. This suggests potential applications in developing new antibacterial agents (Ziegler, Bitha, Kuck, Fenton, Petersen, & Lin, 1990).
Antimicrobial Activities
A series of related compounds have been synthesized and evaluated for their in vitro antibacterial and antifungal activities, demonstrating significant antibacterial and weak antifungal activities. These findings suggest potential use in the development of new antimicrobial agents for treating bacterial infections (Rameshkumar, Ashokkumar, Subramanian, Ilavarasan, & Sridhar, 2003).
Structure-Activity Relationships in Antibacterial Agents
Further research into quinolone antibacterials, which share a common structural motif with 4-[4-(4-Fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid, has led to the development of new compounds with enhanced antibacterial activity. These studies provide a framework for the design of new drugs based on the manipulation of their chemical structures (Koga, Itoh, Murayama, Suzue, & Irikura, 1980).
Fluoroquinolone Environmental Fate
Research on fluoroquinolones, which share structural similarities, has explored their adsorptive and oxidative interactions with environmental materials, offering insights into the environmental fate of such compounds. This research is crucial for understanding how these substances behave in natural settings and assessing their environmental impact (Zhang & Huang, 2005).
作用機序
Safety and Hazards
将来の方向性
The future research directions for “4-[4-(4-Fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid” and similar compounds could involve further exploration of their inhibitory effects on ENTs . Additionally, more research could be done to modify the structures of these compounds to increase their activity and decrease their cytotoxicity .
特性
IUPAC Name |
4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O3/c15-11-1-3-12(4-2-11)16-7-9-17(10-8-16)13(18)5-6-14(19)20/h1-4H,5-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLJIIGKSJEXHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![propan-2-yl 2-[2-(3-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carbonyloxy]acetate](/img/structure/B2693148.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2693150.png)
![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}thiophene-3-carboxamide](/img/structure/B2693151.png)
![1-{3-[(2,4-Difluorophenyl)methyl]-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}prop-2-en-1-one](/img/structure/B2693153.png)
![1-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride](/img/structure/B2693154.png)

![methyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate](/img/structure/B2693157.png)


![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2693165.png)

![4-chloro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one](/img/structure/B2693167.png)
![4,4,11,11-tetramethyl-N-(4-propan-2-ylphenyl)-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B2693169.png)
